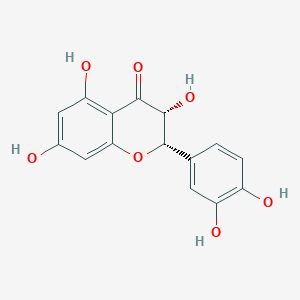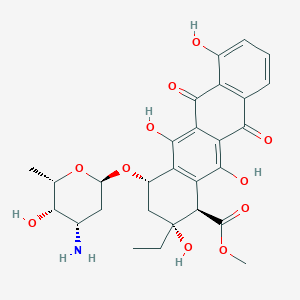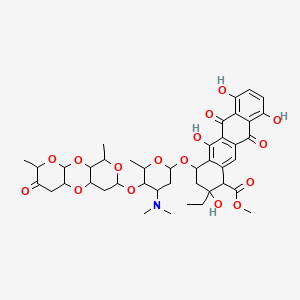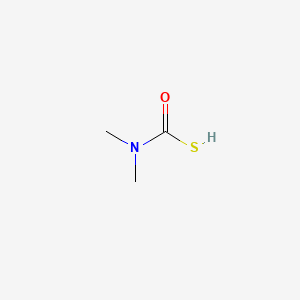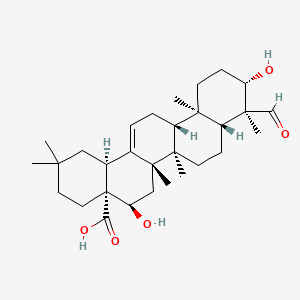
Quillaic acid
Vue d'ensemble
Description
Quillaic acid is the major aglycone of the widely studied saponins of the Chilean indigenous tree Quillaja saponaria Mol . It is an unglycosylated saponin from the Quillaja saponaria bark and is used as a topical anti-inflammatory . It is a pentacyclic triterpenoid that is olean-12-ene substituted by hydroxy groups at positions 3 and 16, an oxo group at position 23, and a carboxy group at position 28 .
Synthesis Analysis
Quillaic acid can be chemically synthesized using protoescigenin as a starting material . The protocol established for this synthesis is robust and scalable . It also exhibits outstanding flexibility, allowing for the synthesis of other scarce and difficult-to-access oleanane-type aglycones .Molecular Structure Analysis
The molecular formula of Quillaic acid is C30H46O5 . It is a pentacyclic triterpenoid that is olean-12-ene substituted by hydroxy groups at positions 3 and 16, an oxo group at position 23, and a carboxy group at position 28 .Chemical Reactions Analysis
Quillaic acid can be obtained by acid hydrolysis of a commercial semi-purified Quillaja saponaria saponin mixture followed by chromatography . The residue was purified by silica gel CC (hexane-EtOAc, 90 : 10) to give quillaic acid .Physical And Chemical Properties Analysis
Quillaic acid has a molecular weight of 486.68 . It is a white amorphous powder .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Quillaic acid has been identified as a potent anti-inflammatory agent. A study published in the Journal of Pharmacy and Pharmacology demonstrated that Quillaic acid, derived from Quillaja saponaria Mol. , exhibited strong topical anti-inflammatory activity . This suggests potential applications in treating conditions where inflammation is a primary concern, such as dermatitis, psoriasis, and other skin disorders.
Immunoadjuvant in Vaccines
Quillaic acid–containing saponin-based adjuvants have shown to trigger early immune responses, which is crucial for the effectiveness of vaccines . These adjuvants can form immune-stimulating complexes, indicating that Quillaic acid might be a strategic molecule for enhancing the immunogenicity of vaccines.
Enhancement of Humoral and Cellular Immunity
A specific fraction of saponin mixture known as Quil-A, which contains Quillaic acid, has been shown to stimulate both humoral and cellular immunity . This has led to several preclinical studies exploring its use in improving vaccine formulations and potentially in therapies targeting immune system modulation.
Phytotoxicity and Bioherbicide Potential
Research has also explored the phytotoxic effects of Quillaic acid, where it significantly inhibited germination percentage and shoot and root length in certain plants . This indicates its potential as a natural bioherbicide, offering an eco-friendly alternative to synthetic herbicides.
Mécanisme D'action
Target of Action
Quillaic acid, a bioactive triterpene, is primarily targeted as an immunoadjuvant in vaccine formulations . It is a key component in the formation of immune-stimulating complexes . The primary targets of quillaic acid are the immune cells, where it boosts the immunogenicity of the target antigens, potentiating the immune response .
Mode of Action
Quillaic acid interacts with its targets by stimulating both innate immunity and adaptive immune responses . It facilitates controlled inflammation and improves the immune response, thereby increasing the immunogenicity of the vaccine . This interaction leads to changes such as the rearrangement of the phospholipid bilayer and pore formation, possibly followed by translocation of antigens through these pores .
Biochemical Pathways
Quillaic acid affects the immune response pathways. It can tilt the immune system in favor of a Th1- or Th2-type response . This modulation of the immune system helps provide an optimal defense against each type of infection .
Pharmacokinetics
Its use as an immunoadjuvant in vaccine formulations suggests that it has suitable bioavailability for this application .
Result of Action
The molecular and cellular effects of quillaic acid’s action are primarily related to its role as an immunoadjuvant. It enhances the immune response to antigens, leading to increased immunogenicity of vaccines . Additionally, quillaic acid has been reported to have anti-gastric cancer and anti-proliferative effects, promoting apoptosis of cancer cells .
Action Environment
The action, efficacy, and stability of quillaic acid can be influenced by various environmental factors. For instance, the presence of other components in a vaccine formulation can impact the effectiveness of quillaic acid as an immunoadjuvant . .
Safety and Hazards
Quillaic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Researchers have developed a combinatorial optimization approach to construct and spatially control a cytochrome P450-cytochrome P450 reductase (CYP-CPR) network in an engineered Saccharomyces cerevisiae strain to boost quillaic acid production . This suggests that quillaic acid might be a powerful candidate in the development of novel adjuvants .
Propriétés
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFAARYGOUYEV-UAWZMHPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026576 | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quillaic acid | |
CAS RN |
631-01-6 | |
| Record name | Quillaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quillaic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUILLAIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








